4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid
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Description
Scientific Research Applications
Glycosidase Inhibition
- The synthesis of various derivatives of "4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid" has shown potential in inhibiting glycosidases, with specific derivatives acting as selective inhibitors for alpha-L-fucosidase and beta-galactosidase. These findings are significant for research in enzymatic activity and potential therapeutic applications (Moreno‐Vargas et al., 2003).
Chemical Transformations
- Studies on the transformations of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid derivatives under the action of bases have provided insights into the synthesis of stable 2-methylthioethynylfurans and other compounds. This research is crucial for understanding the chemical behavior of furoic acid derivatives in various conditions (Maadadi et al., 2017).
Synthesis of Bisphosphorylated Derivatives
- The process of bromination and phosphorylation of ethyl 4-(diethoxyphosphorylmethyl)-5-methylfuran-2-carboxylate has led to the synthesis of 2-substituted 4,5-bis(diethoxyphosphorylmethyl)furans. This research contributes to the broader field of organic synthesis and the development of novel organic compounds (Pevzner, 2015).
Spectral Study of Furan Ring Containing Organic Ligands
- Investigations into the chelating properties of furan ring-containing organic ligands have been conducted, with a focus on understanding their interactions with various transition metals. This research is valuable for applications in coordination chemistry and material science (Patel, 2020).
Analytical and Spectral Study
- The reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with 4-amino salicylic acid, leading to the synthesis of novel compounds, is significant for analytical chemistry and spectral studies. This research provides insights into the synthesis and characterization of furan-based compounds (Jianzhong et al., 1997).
properties
IUPAC Name |
4-(diethylaminomethyl)-5-ethylfuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-4-10-9(8-13(5-2)6-3)7-11(16-10)12(14)15/h7H,4-6,8H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXNBMVJYDEHTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)O)CN(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349455 |
Source
|
Record name | SBB011543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid | |
CAS RN |
844882-34-4 |
Source
|
Record name | 4-[(Diethylamino)methyl]-5-ethyl-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844882-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SBB011543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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